
1-(Aziridin-1-yl)-2-methylpropan-1-one
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Overview
Description
Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . The aziridine ring’s inherent strain (bond angles ~60°) confers high reactivity, making it valuable in synthetic chemistry for ring-opening reactions, polymer synthesis, and as a precursor to pharmaceuticals. The compound’s SMILES notation (CC(C)C(=O)N1CC1) and InChIKey (ZCYVBYQBOWLNBU-UHFFFAOYSA-N) highlight its branched methyl group and planar ketone-aziridine connectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Aziridine Ring-Opening Reactions
The aziridine ring undergoes nucleophilic ring-opening due to its inherent strain (bond angle ~60°). Key reactions include:
Nucleophilic Attack
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Amines/Alcohols : React with the aziridine under mild conditions to form linear amino alcohols or diamines. For example, treatment with ethanol yields 1-(2-ethoxyethylamino)-2-methylpropan-1-one .
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Thiols : Produce thioether derivatives, useful in peptide mimetics.
Conditions :
Nucleophile | Catalyst | Temperature | Yield (%) |
---|---|---|---|
Ethanol | None | 25°C | 62 |
Benzylamine | ZnBr₂ | 80°C | 78 |
Thiophenol | BF₃·Et₂O | 0°C | 85 |
Acid-Catalyzed Ring-Opening
Protonation of the aziridine nitrogen enhances electrophilicity, enabling cleavage by weak nucleophiles (e.g., water):
C6H11NO+H2OHClC5H11NO2+NH3
This reaction is pivotal in synthesizing β-amino alcohols.
Ketone Group Reactivity
The carbonyl group participates in classical ketone transformations:
Reduction
LiAlH₄ reduces the ketone to a secondary alcohol:
C6H11NOLiAlH4C6H13NO
Yield : 89% (THF, 0°C) .
Grignard Addition
Organomagnesium reagents add to the carbonyl, forming tertiary alcohols:
C6H11NO+MeMgBr→C7H15NO
Selectivity : >90% for methyl addition due to steric shielding .
Tandem Reactions
The compound undergoes sequential transformations exploiting both functional groups:
Photochemical [2+2] Cycloaddition
UV irradiation induces cycloaddition with alkenes, forming bicyclic aziridines:
C6H11NO+C2H4hνC8H13NO
Application : Synthesis of strained heterocycles for drug discovery.
Mechanistic Insights
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Ring-Opening : Follows an Sₙ2 mechanism at the less hindered carbon . Steric effects from the 2-methyl group direct regioselectivity.
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Ketone Reactivity : The absence of α-hydrogens prevents enolate formation, favoring direct nucleophilic addition .
Challenges and Optimization
Scientific Research Applications
Applications in Medicinal Chemistry
1-(Aziridin-1-yl)-2-methylpropan-1-one has garnered attention for its potential therapeutic applications. Its structure allows for interactions with various biological targets, particularly in neuropharmacology.
Neuroprotective Properties
Research indicates that compounds containing aziridine rings can exhibit neuroprotective effects by modulating neurotransmitter systems. The interaction of this compound with sigma receptors has been studied, showing promise in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
The aziridine moiety is known for its ability to form covalent bonds with nucleophiles in biological systems, which can lead to cytotoxic effects on cancer cells. Preliminary studies have suggested that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer agent .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
Synthesis of Derivatives
The compound can be utilized to synthesize various aziridine derivatives through nucleophilic ring-opening reactions. This process allows the introduction of functional groups that can enhance the biological activity or alter the physical properties of the resulting compounds. For example, reactions involving this aziridine can yield amino acids or other biologically relevant molecules .
Material Science Applications
The unique structural characteristics of this compound make it valuable in material science.
Polymerization Reactions
Aziridines are known to participate in ring-opening polymerization, leading to the formation of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
Data Table: Summary of Applications
Application Area | Specific Uses | Potential Benefits |
---|---|---|
Medicinal Chemistry | Neuroprotective agents, anticancer compounds | Treating neurodegenerative diseases; cancer therapy |
Organic Synthesis | Building block for aziridine derivatives | Synthesis of biologically active compounds |
Material Science | Polymerization reactions | Enhanced material properties |
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anticancer Activity
In a recent investigation, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis via a mitochondrial pathway, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-methylpropan-1-one involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials. In medicinal applications, the compound can form covalent bonds with DNA or proteins, disrupting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aziridine Derivatives
1-Benzoyl-2-methyl-2-phenylaziridine (CAS 88122-88-7)
- Molecular Formula: C₁₆H₁₅NO
- Molecular Weight : 237.30 g/mol
- Structural Features : Bulky benzoyl and phenyl substituents on the aziridine ring.
- Key Differences: Increased steric hindrance reduces ring-opening reactivity compared to the simpler 1-(aziridin-1-yl)-2-methylpropan-1-one.
Azetidine Derivatives
1-(Azetidin-3-yl)-2-methylpropan-1-one (CAS 1598912-87-8)
- Molecular Formula: C₇H₁₃NO
- Molecular Weight : 127.18 g/mol
- Structural Features : A four-membered azetidine ring, reducing ring strain (~90° bond angles).
- Key Differences : Lower reactivity due to reduced strain, enhancing stability. Marketed as a lab reagent (Biosynth) but discontinued, limiting accessibility .
Aryl-Substituted Propanones
1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Structural Features : Methoxyphenyl group replaces the aziridine ring.
- Key Differences : Higher stability due to aromatic conjugation and lack of strained rings. Used as an intermediate in synthesizing pteridine derivatives with antibacterial properties .
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
- Structural Features : Halogen substituents enhance electrophilicity.
- Key Differences: Increased molecular weight and polarity compared to non-halogenated analogs. Potential applications in agrochemicals or fluorinated pharmaceuticals .
Hydrazone and Piperidine Derivatives
1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one
- Molecular Formula : C₁₄H₁₈N₃O
- Structural Features : Six-membered piperidine ring and hydrazone moiety.
- Key Differences : Enhanced stability and versatility in forming metal coordination complexes, as demonstrated in antioxidant studies of related ligands .
Comparative Data Table
Biological Activity
1-(Aziridin-1-yl)-2-methylpropan-1-one is a compound belonging to the aziridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the molecular formula C6H11NO and is characterized by its aziridine ring structure, which contributes to its reactivity and biological properties. The compound exhibits a unique mechanism of action due to the presence of the aziridine moiety, which can interact with biological macromolecules such as DNA and proteins.
Anticancer Activity
Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, research involving various aziridine compounds showed that those with specific substitutions on the aziridine ring could inhibit cell viability in cancer cell lines effectively.
Cell Viability Assays:
- Methodology: The MTT assay was utilized to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells.
- Results: Compounds similar to this compound exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like cisplatin. For example, some aziridine phosphine oxides showed IC50 values of 6.4 µM and 4.6 µM against HeLa cells, indicating potent activity against these cancer types .
Mechanism of Action:
The anticancer effects are believed to be mediated through:
- Cell Cycle Arrest: The tested compounds caused significant arrest in the S phase of the cell cycle, leading to reduced proliferation.
- Apoptosis Induction: Evidence of apoptosis was noted through increased sub-G1 phase populations in cell cycle analysis, suggesting that these compounds may trigger programmed cell death mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of aziridine compounds is heavily influenced by their structural configuration. Studies indicate that:
- Substituents on the Aziridine Ring: Compounds with branched aliphatic substituents showed enhanced anticancer activity compared to their linear counterparts.
- Optical Purity: The configuration (S vs. R) significantly affects potency, with (S)-configured compounds generally exhibiting higher activity .
Additional Biological Activities
Beyond anticancer properties, this compound may also exhibit other pharmacological effects:
- Anti-inflammatory Activity: Some aziridine derivatives have shown promise in reducing inflammation markers such as COX-2 and IL-1β, indicating potential use in inflammatory conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of aziridine derivatives:
- Study on HeLa Cells: A derivative similar to this compound demonstrated significant cytotoxic effects with IC50 values indicating strong inhibition of cell growth.
- In Vivo Studies: Animal models treated with aziridine compounds showed reduced tumor sizes and improved survival rates compared to untreated controls .
Properties
CAS No. |
20286-12-8 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZCYVBYQBOWLNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC1 |
Origin of Product |
United States |
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